molecular formula C9H4Cl2FN B8132713 3,4-Dichloro-5-fluoro-quinoline

3,4-Dichloro-5-fluoro-quinoline

Cat. No.: B8132713
M. Wt: 216.04 g/mol
InChI Key: MITGVJAEBRDIDG-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluoro-quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical properties and biological activities, making it a compound of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-fluoro-quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 4,5-dichloro-2-nitroaniline with 4-fluorobenzaldehyde in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-fluoro-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, biaryl compounds, and quinoline derivatives with different functional groups, which can be further utilized in various applications .

Scientific Research Applications

3,4-Dichloro-5-fluoro-quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-fluoro-quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or interfere with DNA synthesis in microbial cells, leading to antimicrobial effects. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets, making it a potent compound in various biological assays .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloroquinoline
  • 5-Fluoroquinoline
  • 3,4-Dichloro-6-fluoroquinoline

Comparison

Compared to similar compounds, 3,4-Dichloro-5-fluoro-quinoline exhibits unique properties due to the specific positioning of chlorine and fluorine atoms on the quinoline ring. This unique arrangement enhances its chemical reactivity and biological activity, making it more effective in certain applications. For example, the presence of both chlorine and fluorine atoms can increase its lipophilicity and membrane permeability, which are important factors in drug design .

Properties

IUPAC Name

3,4-dichloro-5-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-5-4-13-7-3-1-2-6(12)8(7)9(5)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITGVJAEBRDIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C(=C1)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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